molecular formula C19H19ClN4S B4308483 3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B4308483
M. Wt: 370.9 g/mol
InChI Key: NUBGPENOHGDBHU-UHFFFAOYSA-N
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Description

5-(1-Benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a chlorophenyl group, and a triazole-thiol ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole intermediates. One common synthetic route includes:

    Preparation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Formation of Triazole Ring: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzyl and chlorophenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Thiol Group Introduction: The thiol group is typically introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzylpyrrolidin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group.

    5-(1-Benzylpyrrolidin-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity. This makes it distinct from other similar compounds and a valuable subject for further research.

Properties

IUPAC Name

3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c20-15-8-10-16(11-9-15)24-18(21-22-19(24)25)17-7-4-12-23(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBGPENOHGDBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=NNC(=S)N3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 2
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(1-benzylpyrrolidin-2-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

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